molecular formula C11H9NO2S B12181732 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- CAS No. 79421-55-9

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)-

Cat. No.: B12181732
CAS No.: 79421-55-9
M. Wt: 219.26 g/mol
InChI Key: AQOWNZQKQKKMPZ-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy, reduced waste, and operational simplicity.

Industrial Production Methods

While specific industrial production methods for 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- are not well-documented, the principles of green chemistry and sustainable synthesis are often applied. This includes using easily accessible starting materials, minimizing waste, and avoiding complex purification processes.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to optimize the reaction yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the disruption of metabolic processes or the inhibition of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(5H)-Thiazolone, 2-(2-oxo-2-phenylethyl)- is unique due to its thiazolone ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

79421-55-9

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-phenacyl-1,3-thiazol-4-one

InChI

InChI=1S/C11H9NO2S/c13-9(8-4-2-1-3-5-8)6-11-12-10(14)7-15-11/h1-5H,6-7H2

InChI Key

AQOWNZQKQKKMPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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